molecular formula C10H14N2O B13083514 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13083514
M. Wt: 178.23 g/mol
InChI Key: ANKTVZHNIXKVNO-UHFFFAOYSA-N
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Description

5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by a pyridinone core substituted with an amino group, a cyclopropylmethyl group, and a methyl group. Its distinct structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable aldehyde with an amine, followed by cyclization and subsequent functional group modifications, can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives .

Scientific Research Applications

5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound can also interact with cellular pathways, influencing processes such as metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group, in particular, contributes to its stability and reactivity, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-amino-1-(cyclopropylmethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-7-4-10(13)12(6-9(7)11)5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3

InChI Key

ANKTVZHNIXKVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC2CC2

Origin of Product

United States

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